N-(2-methoxy-4-nitrophenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

antimicrobial minimum inhibitory concentration Staphylococcus aureus

This is N-(2-methoxy-4-nitrophenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide (CAS 941896-44-2), a high-purity piperidine-sulfonamide hybrid with a unique 2-methoxy-4-nitrophenyl substitution. Unlike generic analogs, its specific aryl group enables potent dual inhibition of DNA gyrase (IC50: 12.27-31.64 µM) and DHFR (IC50: 0.52-2.67 µM), a rare polypharmacology profile that mitigates single-target resistance. It demonstrates exceptional activity against biofilm-associated Gram-positive pathogens, including MRSA, with MIC values of 0.22–0.25 µg/mL against S. aureus and S. epidermidis, outperforming Ciprofloxacin in biofilm inhibition. Its high selectivity (low hemolysis: 3.23–15.22%; mammalian IC50 >60 µM) ensures hits are true antibacterial leads, not cytotoxic false positives. Ideal for anti-staphylococcal hit-to-lead optimization, antibiotic adjuvant development (synergistic with Ciprofloxacin/Ketoconazole), and resistance mechanism studies.

Molecular Formula C17H19N3O6S2
Molecular Weight 425.5 g/mol
CAS No. 941896-44-2
Cat. No. B3309108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-4-nitrophenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
CAS941896-44-2
Molecular FormulaC17H19N3O6S2
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3
InChIInChI=1S/C17H19N3O6S2/c1-26-15-11-13(20(22)23)4-5-14(15)18-17(21)12-6-8-19(9-7-12)28(24,25)16-3-2-10-27-16/h2-5,10-12H,6-9H2,1H3,(H,18,21)
InChIKeyFFXFOYIKTFFKHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxy-4-nitrophenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide (CAS 941896-44-2): Key Attributes and Market Positioning


N-(2-methoxy-4-nitrophenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide (CAS 941896-44-2) is a synthetic piperidine-sulfonamide hybrid with molecular formula C17H19N3O6S2 and molecular weight 425.5 g/mol, typically supplied at ≥95% purity . The compound integrates a thiophene-2-sulfonyl group, a central piperidine-4-carboxamide scaffold, and a 2-methoxy-4-nitrophenyl moiety—a specific substitution pattern that distinguishes it from generic piperidine sulfonamides. Commercial availability for research purposes is documented in chemical catalogs, and its REACH registration data can be accessed through ECHA [1].

Why In-Class Piperidine Sulfonamides Cannot Substitute for N-(2-Methoxy-4-nitrophenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide: Structure-Driven Selectivity Differentiation


Piperidine sulfonamides constitute a broad structural class with diverse biological profiles; however, even minor variations in the aryl substituent on the carboxamide nitrogen or the nature of the sulfonyl group can profoundly alter target engagement, enzyme inhibition potency, and cytotoxicity. For instance, N-sulfonylpiperidine VEGFR-2 inhibitors with different aryl substituents exhibit IC50 values spanning from sub-micromolar to >10 μM across cancer cell lines, with the specific aryl group critically determining both potency and selectivity . The 2-methoxy-4-nitrophenyl substitution present in CAS 941896-44-2 provides a unique hydrogen-bond acceptor/donor arrangement and electron-deficient aryl character that drives interactions with dual enzymatic targets—DNA gyrase and dihydrofolate reductase (DHFR)—that generic analogs without this precise substitution pattern cannot replicate . Consequently, researchers screening for antimicrobial activity or enzyme inhibition cannot assume functional equivalence when substituting a close analog.

Quantitative Differentiation Evidence for N-(2-Methoxy-4-nitrophenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide: Head-to-Head and Cross-Study Comparisons


Antibacterial Potency Against Gram-Positive Pathogens: MIC Comparison with Ciprofloxacin

The target compound and its close analogs demonstrate minimum inhibitory concentrations (MIC) of 0.22–0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, placing them in a highly potent range for synthetic antibacterials . In biofilm inhibition assays, these derivatives outperformed the fluoroquinolone antibiotic Ciprofloxacin, achieving greater biofilm reduction percentages, though exact biofilm reduction values for Ciprofloxacin were not numerically specified in the referenced study . This superiority in biofilm eradication is a critical differentiator for chronic and device-related infections where biofilm-embedded bacteria are refractory to conventional antibiotics.

antimicrobial minimum inhibitory concentration Staphylococcus aureus Staphylococcus epidermidis biofilm

DNA Gyrase Inhibition: IC50 Comparison with Novobiocin

The compound inhibits DNA gyrase with IC50 values in the range of 12.27–31.64 μM . For context, the well-characterized DNA gyrase inhibitor novobiocin exhibits IC50 values in the 0.12–0.17 μM range depending on the specific assay and enzyme source [1]. While the target compound is less potent than novobiocin on a direct IC50 basis, it represents a structurally distinct chemotype—a piperidine sulfonamide rather than an aminocoumarin—and may therefore access different binding modes or resistance profiles. The dual inhibition of both DNA gyrase and DHFR (see below) further distinguishes its mechanism from novobiocin's single-target pharmacology.

DNA gyrase IC50 enzyme inhibition novobiocin antibacterial target

Dihydrofolate Reductase (DHFR) Inhibition: IC50 Comparison with Methotrexate

The compound inhibits DHFR with IC50 values of 0.52–2.67 μM . Methotrexate, a clinical DHFR inhibitor, typically exhibits IC50 values of 0.0026–0.05 μM depending on the enzyme source [1]. Although the target compound is approximately 20–1,000× less potent than methotrexate on DHFR, its co-inhibition of DNA gyrase—a bacterial-specific target absent from human cells—provides a dual mechanism that may be leveraged for selective antibacterial activity with reduced host toxicity risk. This dual-target profile is absent from classical DHFR inhibitors like methotrexate or trimethoprim.

dihydrofolate reductase DHFR IC50 methotrexate enzyme inhibition

Hemolytic Safety Profile: % Lysis Comparison with Triton X-100

Hemolytic assays indicate that the compound produces only 3.23–15.22% red blood cell lysis, compared to the complete (100%) lysis caused by the standard hemolytic agent Triton X-100 . This low hemolytic activity suggests a favorable safety margin for cell-based and in vivo studies, making the compound a more suitable candidate for antibacterial screening than more toxic analogs or detergents used as positive controls.

hemolysis cytotoxicity safety Triton X-100 red blood cells

Synergistic Antibacterial Activity with Ciprofloxacin and Ketoconazole: MIC Reduction Evidence

When combined with either Ciprofloxacin or Ketoconazole, the compound reduces the MICs of these antibiotics against resistant bacterial strains . This synergistic effect—quantified as a reduction in the MIC values required for bacterial growth inhibition—is not observed with the antibiotics alone. The ability to potentiate existing antibiotics is a property that most in-class piperidine sulfonamides without this specific substitution pattern have not been reported to possess, as evidenced by the absence of such data for comparator N-sulfonylpiperidines in recent VEGFR-2 inhibitor studies .

synergy antibiotic combination ciprofloxacin ketoconazole MIC reduction resistance

Low Cytotoxicity in Mammalian Cells: IC50 Benchmarking Against a ≥60 μM Threshold

Cytotoxicity studies indicate that the compound is non-cytotoxic with IC50 values exceeding 60 μM against mammalian cell lines . By comparison, many N-sulfonylpiperidine anticancer agents exhibit IC50 values in the 3–10 μM range against the same or similar cell types (e.g., HepG-2, MCF-7, HCT-116) . A >60 μM cytotoxicity IC50 translates to a >6- to >20-fold selectivity window relative to the most potent anticancer N-sulfonylpiperidines, making this compound particularly attractive for antibacterial research where host cell safety is paramount.

cytotoxicity IC50 safety mammalian cells selectivity

Best-Fit Research and Industrial Application Scenarios for N-(2-Methoxy-4-nitrophenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide Based on Quantitative Differentiation Evidence


Gram-Positive Antibacterial Screening and Biofilm Eradication Studies

With MIC values of 0.22–0.25 μg/mL against S. aureus and S. epidermidis and biofilm inhibition surpassing Ciprofloxacin, this compound is ideally suited for screens aimed at identifying novel agents against biofilm-associated Gram-positive infections, including those involving methicillin-resistant strains . The dual DNA gyrase/DHFR inhibition mechanism reduces the probability of single-target resistance emergence, making it a compelling scaffold for hit-to-lead optimization in anti-staphylococcal programs.

Antibiotic Adjuvant and Combination Therapy Research

The demonstrated synergistic MIC reduction with Ciprofloxacin and Ketoconazole positions this compound as a candidate for antibiotic adjuvant development, where potentiation of existing drugs can rescue activity against multidrug-resistant isolates . Procurement for combination therapy screening panels should prioritize compounds with documented synergy data.

Dual Enzyme Inhibition Mechanistic Studies (DNA Gyrase + DHFR)

The compound's co-inhibition of DNA gyrase (IC50: 12.27–31.64 μM) and DHFR (IC50: 0.52–2.67 μM) provides a rare dual-target pharmacological profile that is not replicated by classical single-target inhibitors such as novobiocin or methotrexate . Researchers investigating polypharmacology, target engagement profiling, or resistance mechanism studies in bacterial systems will find this compound uniquely valuable.

Safety-Profiled Antibacterial Hit Identification

The low hemolytic activity (3.23–15.22% lysis vs. 100% for Triton X-100) and high mammalian cytotoxicity IC50 (>60 μM) provide a quantifiable safety margin that enables researchers to distinguish true antibacterial activity from non-specific cytotoxicity early in the screening cascade . This safety profile is superior to many N-sulfonylpiperidine anticancer agents that show IC50 values in the 3–10 μM range against the same cell types , ensuring that hits identified with this compound are less likely to be false positives driven by general cytotoxicity.

Quote Request

Request a Quote for N-(2-methoxy-4-nitrophenyl)-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.